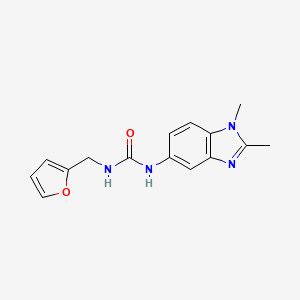
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea, also known as DBU, is a small molecule inhibitor that has shown potential in various scientific research applications. DBU is a synthetic compound that has been developed using a unique synthesis method.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses.
Wirkmechanismus
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting Hsp90, this compound destabilizes these proteins and induces their degradation, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, and it has also been shown to be stable in various physiological conditions. This compound has been shown to inhibit the growth of cancer cells at low concentrations, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is its high purity and yield, which makes it easy to use in lab experiments. This compound has also been shown to have minimal toxicity in vitro and in vivo, which makes it a promising candidate for further studies. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea research, including the development of more potent analogs, the investigation of its potential in combination therapies, and the exploration of its mechanism of action in more detail. Additionally, the potential of this compound in other scientific research areas, such as immunology and stem cell research, should also be investigated.
Synthesemethoden
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is synthesized using a three-step process that involves the reaction of 5-chloro-1,2-dimethylbenzimidazole with 2-furylmethylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal, and finally, the reaction of the resulting intermediate with urea. The final product is obtained in high purity and yield.
Eigenschaften
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-17-13-8-11(5-6-14(13)19(10)2)18-15(20)16-9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNBBYRGFRQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


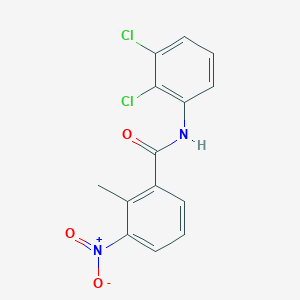
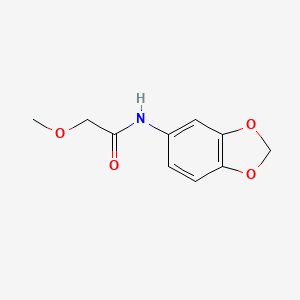
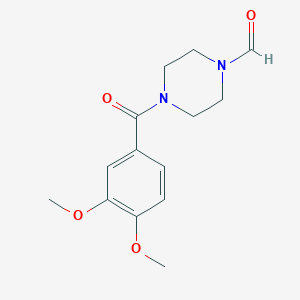

![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
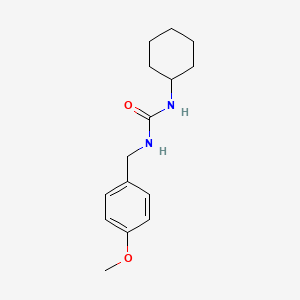
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)